9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one
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Overview
Description
9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one is a per- and poly-fluoroalkyl substance (PFAS) that has been studied for its potential endocrine-disrupting effects. PFASs are widely used in various industrial applications and consumer products due to their unique chemical properties, such as resistance to heat, water, and oil .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The nonafluorobutyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one has been studied for its potential endocrine-disrupting effects, particularly its ability to inhibit the human androgen receptor (hAR). This compound has shown significant antiandrogenic effects at relatively low concentrations, making it a valuable tool for studying endocrine disruption and its impact on human health .
In addition to its use in endocrine disruption research, this compound may have applications in other fields, such as:
Chemistry: As a model compound for studying the reactivity of PFASs.
Biology: Investigating the biological effects of PFASs on various cellular processes.
Medicine: Exploring potential therapeutic applications or adverse effects related to endocrine disruption.
Industry: Understanding the environmental and health impacts of PFASs used in industrial applications.
Mechanism of Action
The mechanism of action of 9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one involves its ability to inhibit the transactivation of the human androgen receptor (hAR) induced by testosterone. This inhibition occurs through a competitive binding mechanism, where the compound competes with testosterone for binding to the hAR. As a result, the expression of androgen-responsive genes, such as PSA and FKBP5, is significantly decreased .
Comparison with Similar Compounds
Similar compounds to 9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one include:
2-(heptafluoropropyl)-3-phenylquinoxaline: Another PFAS with significant antiandrogenic effects.
2,2,3,3,4,4,5,5,5-nonafluoro-N-(4-nitrophenyl)pentanamide: A PFAS that also exhibits antiandrogenic activity.
These compounds share similar structural features and biological activities, but each has unique properties that make them valuable for different research applications. The uniqueness of this compound lies in its specific structure and its ability to inhibit hAR transactivation through competitive binding .
Properties
CAS No. |
355822-08-1 |
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Molecular Formula |
C19H14F9NO2 |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
6-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one |
InChI |
InChI=1S/C19H14F9NO2/c20-16(21,17(22,23)18(24,25)19(26,27)28)12-8-13(30)31-15-10-4-2-6-29-5-1-3-9(14(10)29)7-11(12)15/h7-8H,1-6H2 |
InChI Key |
QIXJBQLHXCUZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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